molecular formula C19H21ClO3 B5193855 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene

4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene

Cat. No. B5193855
M. Wt: 332.8 g/mol
InChI Key: BRRBLPKCHCNIJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene, also known as ACPB, is a chemical compound that has been studied for its potential applications in scientific research.

Scientific Research Applications

4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been studied for its potential applications in various scientific fields, including neurobiology, pharmacology, and cancer research. In neurobiology, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been shown to modulate the activity of GABA receptors, which are important for regulating neuronal excitability. In pharmacology, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been studied for its potential as a therapeutic agent for various conditions, such as anxiety, depression, and epilepsy. In cancer research, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has been shown to inhibit the growth of certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene is not fully understood, but it is thought to act as a positive allosteric modulator of GABA receptors. This means that it enhances the activity of GABA receptors, which can lead to increased inhibition of neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene are largely related to its modulation of GABA receptors. This can lead to various effects, such as decreased neuronal excitability, muscle relaxation, and anxiolytic effects. 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene has also been shown to have anti-inflammatory and antioxidant effects.

Advantages and Limitations for Lab Experiments

One advantage of using 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene in lab experiments is its specificity for GABA receptors, which allows for targeted modulation of neuronal activity. However, 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene is not a commonly used research tool and may be difficult to obtain. Additionally, the effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene may vary depending on the specific experimental conditions and cell types used.

Future Directions

There are several potential future directions for research involving 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene. One area of interest is the development of more potent and selective modulators of GABA receptors. Additionally, further studies are needed to fully understand the mechanism of action of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene and its potential applications in various scientific fields. Finally, the effects of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene on different cell types and in vivo models should be further explored to determine its potential therapeutic applications.

Synthesis Methods

The synthesis of 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene involves several steps, including the reaction of 4-chlorophenol with propylene oxide to form 4-chlorophenoxypropanol. This intermediate is then reacted with 2-methoxybenzyl chloride in the presence of a base to form 4-allyl-1-[3-(4-chlorophenoxy)propoxy]-2-methoxybenzene. The purity of the final product can be improved through various purification techniques, such as recrystallization or chromatography.

properties

IUPAC Name

1-[3-(4-chlorophenoxy)propoxy]-2-methoxy-4-prop-2-enylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClO3/c1-3-5-15-6-11-18(19(14-15)21-2)23-13-4-12-22-17-9-7-16(20)8-10-17/h3,6-11,14H,1,4-5,12-13H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRBLPKCHCNIJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OCCCOC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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